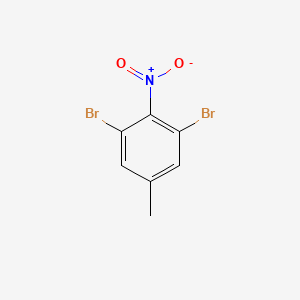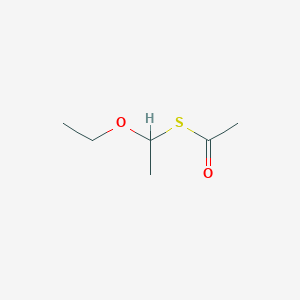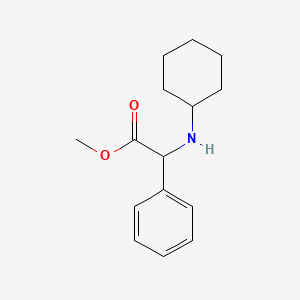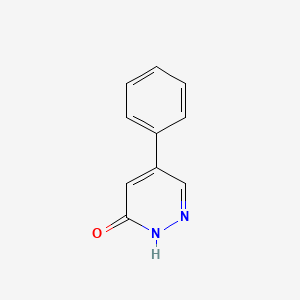![molecular formula C10H11BrO B3057357 Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- CAS No. 79629-41-7](/img/structure/B3057357.png)
Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Vue d'ensemble
Description
Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-: is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a brominated propenyl group is attached to the benzene ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- typically begins with benzene and 2-bromo-2-propenol.
Reaction Conditions: The reaction involves the etherification of benzene with 2-bromo-2-propenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Major Products:
Substitution: Products include ethers, nitriles, or other substituted benzene derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
Chemistry: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Biology and Medicine: Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Mechanism: The compound exerts its effects through various chemical reactions, primarily involving the bromine atom and the propenyl group. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. Molecular Targets and Pathways: The molecular targets include nucleophiles and electrophiles in organic reactions. The pathways involve the formation of intermediates such as carbocations or carbanions, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Benzene, [(2-methyl-2-propenyl)oxy]-: Similar structure but with a methyl group instead of a bromine atom.
Benzene, [(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of a bromine atom.
Benzene, [(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs with different halogens or substituents.
Propriétés
IUPAC Name |
2-bromoprop-2-enoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJNSGRGVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446103 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79629-41-7 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


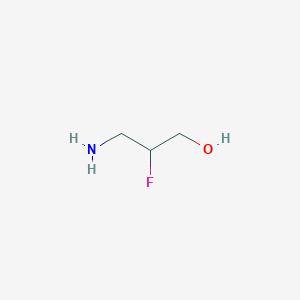
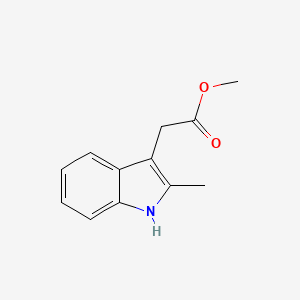
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
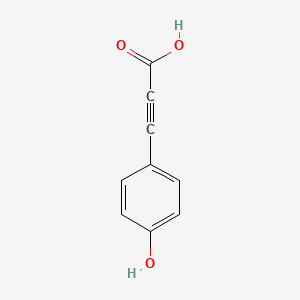
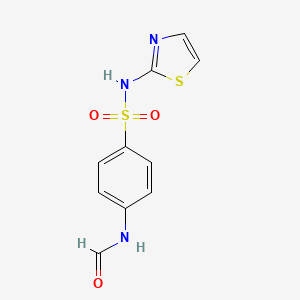
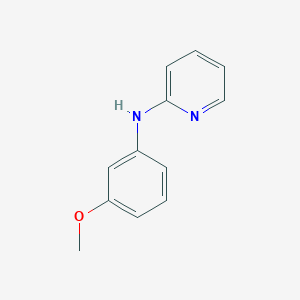
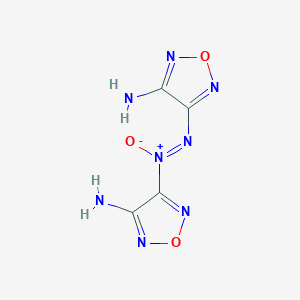

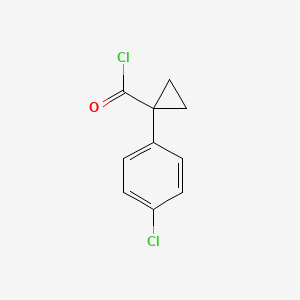
![2-{[(4-Nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)
